1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves multiple steps. The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group. Common synthetic routes include:
Cyclization Reactions: Using hydrazones and α-bromo ketones under visible light catalysis to form the pyrazole ring.
Sulfonamide Formation: Reacting the pyrazole derivative with sulfonyl chlorides under basic conditions to introduce the sulfonamide group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-Ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce halogen atoms at specific positions.
These reactions often result in the formation of derivatives with altered chemical and physical properties, which can be useful for further applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability . Similar compounds include:
3-(Trifluoromethyl)-1H-pyrazole: Known for its use in medicinal chemistry.
5-Methyl-1H-pyrazole: Commonly used as a precursor in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C16H24F3N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H24F3N5O2S/c1-5-13(24-11(3)9-15(22-24)16(17,18)19)7-8-20-27(25,26)14-10-23(6-2)21-12(14)4/h9-10,13,20H,5-8H2,1-4H3 |
InChI Key |
YCHYGBZQMAPFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CN(N=C1C)CC)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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